![molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6](/img/structure/B12627007.png)
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a chemical compound that features a unique structure combining an aziridine ring, a butanol chain, and a sulfonyl group attached to a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the aziridine with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanol Chain: The butanol chain is then attached through a nucleophilic substitution reaction, where the aziridine ring opens up to react with a butanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the aziridine and butanol components.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Butanol derivatives: Compounds with similar butanol chains but different functional groups.
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is unique due to its combination of an aziridine ring, a sulfonyl group, and a butanol chain. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
Propiedades
Número CAS |
918160-50-6 |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3 |
Clave InChI |
KEDTVPWHTKNIER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
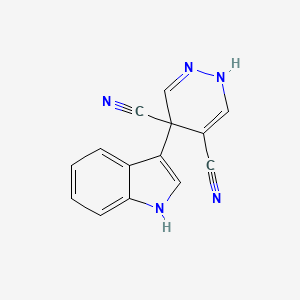
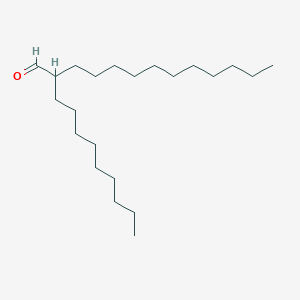

![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
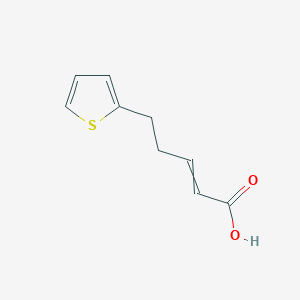
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
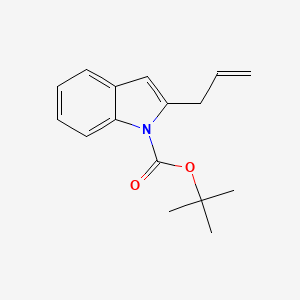
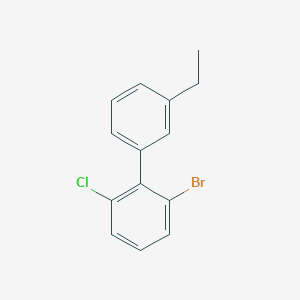
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
